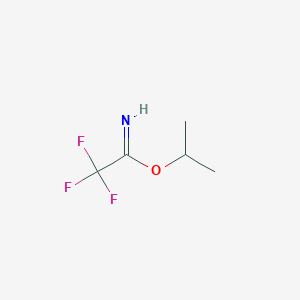
Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate is an organic compound characterized by the presence of a trifluoromethyl group and an imidoate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate typically involves the reaction of isopropylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce isopropylamine derivatives.
科学的研究の応用
Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with other molecules. The imidoate functional group can participate in various chemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Isopropyl alcohol: A simple alcohol with similar structural features but different functional groups.
Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the imidoate functionality.
Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ(6),2-benzothiazol-2-yl): Another compound with isopropyl and trifluoromethyl groups but different overall structure.
Uniqueness
Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate is unique due to the combination of the trifluoromethyl group and the imidoate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
4134-44-5 |
|---|---|
分子式 |
C5H8F3NO |
分子量 |
155.12 g/mol |
IUPAC名 |
propan-2-yl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C5H8F3NO/c1-3(2)10-4(9)5(6,7)8/h3,9H,1-2H3 |
InChIキー |
LANVNMFHLPXVCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
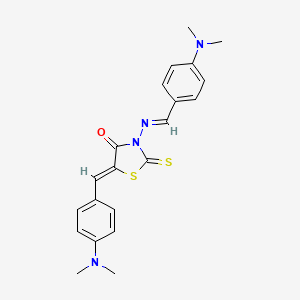
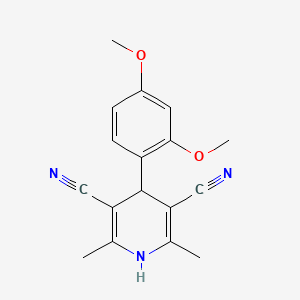
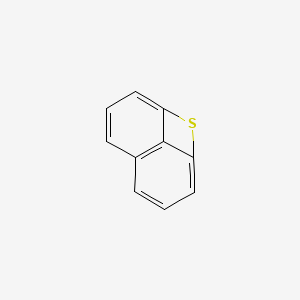
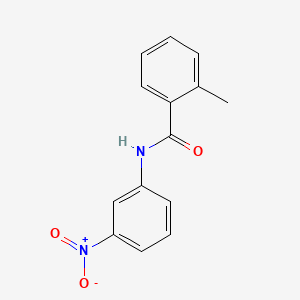

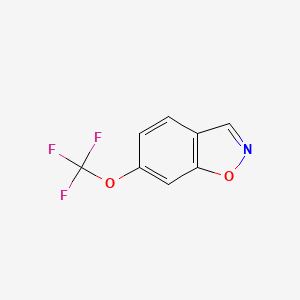
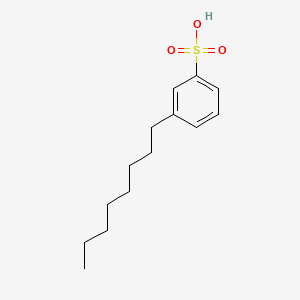
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
